6-氨基-1H-吲哚-3-腈

描述

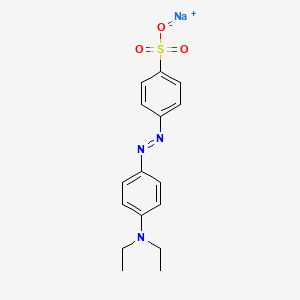

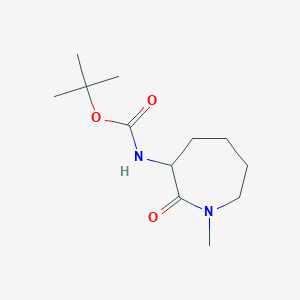

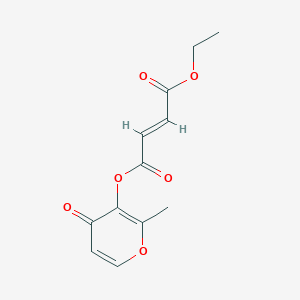

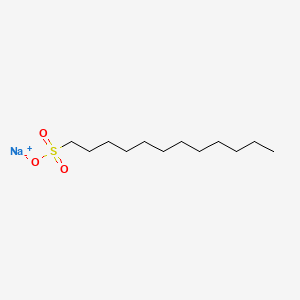

6-Amino-1H-indole-3-carbonitrile is a compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a solid substance that should be stored in a dark, dry place at 2-8°C .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The reduction of certain compounds by tin chloride dehydrate in the presence of hydrochloric acid can yield 1-alkyl-5-amino-1H-indole-3-carbonitrile .Molecular Structure Analysis

The linear formula of 6-Amino-1H-indole-3-carbonitrile is C9H7N3 . More detailed information about its molecular structure may be available in specific databases or scientific literature.Chemical Reactions Analysis

Indole derivatives have been reported to undergo various chemical reactions . For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

6-Amino-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dark, dry place at 2-8°C .科学研究应用

Multicomponent Reactions

- Scientific Field : Organic Chemistry

- Application Summary : 1H-Indole-3-carbaldehyde and its derivatives, which include 6-amino-1H-indole-3-carbonitrile, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

- Methods of Application : These compounds are used in Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- Results or Outcomes : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated. Second, MCRs are more convergent than uni- and bimolecular reactions. Besides, they could be considered as a paradigm of a natural assembly method such as prebiotic evolution .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

- Methods of Application : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

- Results or Outcomes : The application of indoles in multicomponent reactions has led to the synthesis of various heterocyclic compounds .

Antiviral Activity

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : These compounds were tested in vitro for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results or Outcomes : Some of the tested compounds showed inhibitory activity against influenza A with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Biological Activities

- Scientific Field : Biochemistry

- Application Summary : Indole derivatives possess various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

- Methods of Application : These compounds are synthesized and tested for their biological activities .

- Results or Outcomes : From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were most active with IC50 values (0.060 μM and 0.045 μM respectively) .

Synthesis of Pyrimidines

- Scientific Field : Organic Chemistry

- Application Summary : Indole-3-aldehyde derivatives, including 6-amino-1H-indole-3-carbonitrile, can be used in the synthesis of pyrimidines .

- Methods of Application : A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology, and reflux, was developed .

- Results or Outcomes : This method affords 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .

Anticancer Activity

- Scientific Field : Pharmacology

- Application Summary : Some indole derivatives have shown potential as anticancer agents . For instance, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were synthesized and reported as anticancer agents .

- Methods of Application : These compounds were tested in vitro for their anticancer activity .

- Results or Outcomes : From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were most active with IC50 values (0.060 μM and 0.045 μM respectively) .

安全和危害

未来方向

Indole derivatives have shown diverse biological activities and have been used in the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for novel indole derivatives, such as 6-Amino-1H-indole-3-carbonitrile, to serve as anti-tubercular agents .

属性

IUPAC Name |

6-amino-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEPNRNPXXROIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658784 | |

| Record name | 6-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1H-indole-3-carbonitrile | |

CAS RN |

625115-91-5 | |

| Record name | 6-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)